molecular formula C17H22ClNO3 B13893393 (R)-tert-butyl (1-(2-chlorophenyl)-2-oxocyclohexyl)carbamate

(R)-tert-butyl (1-(2-chlorophenyl)-2-oxocyclohexyl)carbamate

Cat. No.: B13893393
M. Wt: 323.8 g/mol
InChI Key: VRZJVQFAJVIUAX-QGZVFWFLSA-N
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Description

®-tert-butyl (1-(2-chlorophenyl)-2-oxocyclohexyl)carbamate is a compound known for its potential applications in medicinal chemistry. It is a derivative of carbamate and is structurally characterized by the presence of a tert-butyl group, a chlorophenyl group, and a cyclohexyl ring with an oxo substituent. This compound has garnered interest due to its potential pharmacological properties, particularly in the treatment of neurological disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-butyl (1-(2-chlorophenyl)-2-oxocyclohexyl)carbamate typically involves the reaction of ®-1-(2-chlorophenyl)-2-oxocyclohexylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

On an industrial scale, the production of ®-tert-butyl (1-(2-chlorophenyl)-2-oxocyclohexyl)carbamate may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

®-tert-butyl (1-(2-chlorophenyl)-2-oxocyclohexyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

®-tert-butyl (1-(2-chlorophenyl)-2-oxocyclohexyl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition.

    Medicine: Investigated for its potential as an anticonvulsant and neuroprotective agent.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-tert-butyl (1-(2-chlorophenyl)-2-oxocyclohexyl)carbamate involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, leading to its pharmacological effects. For instance, it may inhibit voltage-gated sodium channels and enhance GABAergic neurotransmission, contributing to its anticonvulsant properties.

Comparison with Similar Compounds

Similar Compounds

    Cenobamate: A related compound with similar anticonvulsant properties.

    Carbamazepine: Another anticonvulsant with a different chemical structure but similar therapeutic effects.

    Oxcarbazepine: A derivative of carbamazepine with improved pharmacokinetic properties.

Uniqueness

®-tert-butyl (1-(2-chlorophenyl)-2-oxocyclohexyl)carbamate is unique due to its specific structural features, such as the tert-butyl and oxo groups, which contribute to its distinct pharmacological profile. Its ability to modulate multiple molecular targets makes it a promising candidate for further research and development in the field of medicinal chemistry.

Properties

Molecular Formula

C17H22ClNO3

Molecular Weight

323.8 g/mol

IUPAC Name

tert-butyl N-[(1R)-1-(2-chlorophenyl)-2-oxocyclohexyl]carbamate

InChI

InChI=1S/C17H22ClNO3/c1-16(2,3)22-15(21)19-17(11-7-6-10-14(17)20)12-8-4-5-9-13(12)18/h4-5,8-9H,6-7,10-11H2,1-3H3,(H,19,21)/t17-/m1/s1

InChI Key

VRZJVQFAJVIUAX-QGZVFWFLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@]1(CCCCC1=O)C2=CC=CC=C2Cl

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCCC1=O)C2=CC=CC=C2Cl

Origin of Product

United States

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